![molecular formula C10H11FO2 B2598416 4-(3-Fluorophenyl)butanoic acid CAS No. 70631-88-8](/img/structure/B2598416.png)
4-(3-Fluorophenyl)butanoic acid
Overview
Description
4-(3-Fluorophenyl)butanoic acid, also known as 4-Fluorophenibut, is a GABA B receptor agonist . It is selective for the GABA B receptor over the GABA A receptor . It is a prodrug that is hydrolyzed in vivo to 4-amino-3-(4-fluorophenyl)butyric acid . It is an intermediate in the synthesis of carbamic acid esters, which are used as pharmaceuticals and research reagents .
Molecular Structure Analysis
The molecular formula of 4-(3-Fluorophenyl)butanoic acid is C10H11FO2 . The average mass is 182.191 Da and the monoisotopic mass is 182.074310 Da .Physical And Chemical Properties Analysis
The boiling point of 4-(3-Fluorophenyl)butanoic acid is 274.7±15.0 °C at 760 mmHg . Its density is 1.182±0.06 g/cm3 .Scientific Research Applications
Pharmaceutical Intermediates and Synthesis
4,4-Bis(4-fluorophenyl) butanoic acid, a compound closely related to 4-(3-Fluorophenyl)butanoic acid, is a significant pharmaceutical intermediate. It's usually prepared through the Friedel-Crafts reaction, a crucial step in synthesizing various pharmaceuticals. Sulfonation techniques can remove undesired isomers in this process, enhancing product purity and efficiency (Fan, 1990).
Chemical Synthesis and Reactions
4-(3-Fluorophenyl)butanoic acid and its derivatives play a critical role in the synthesis of complex organic compounds. For instance, the dianion of 4-(phenylsulfonyl)butanoic acid has been used to prepare pivotal intermediates in novel syntheses of indolizidines, highlighting its versatility in organic synthesis (Kiddle, Green, & Thompson, 1995).
Nanofluidic Devices and Photolabile Applications
4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid demonstrates the potential of 4-(3-Fluorophenyl)butanoic acid derivatives in nanotechnology. This compound has been used as a photolabile protecting group to facilitate the optical gating of nanofluidic devices based on synthetic ion channels. Such applications could be crucial in light-induced controlled release and information processing in advanced materials science (Ali et al., 2012).
Biocatalytic Transesterification Reactions
4-(3-Fluorophenyl)butanoic acid and its analogs have been explored in biocatalytic transesterification reactions. For example, butanoic anhydride, a derivative, has been used in regioselective acylation reactions, demonstrating the potential of these compounds in selective and efficient synthetic processes (Kumar et al., 2015).
Kinetics and Thermodynamics in Chemical Reactions
Studies on compounds like 4-oxo-4-phenyl butanoic acid provide insights into the kinetics and thermodynamics of oxidation reactions, crucial for understanding reaction mechanisms and developing new synthetic methodologies (Yogananth & Mansoor, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(3-fluorophenyl)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUDEIQDDYJRKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)butanoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.